(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is a compound that belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This particular compound features a benzo[b]thiophene moiety, which is often associated with various pharmacological properties, including antifungal and anticancer activities. The classification of this compound falls under heterocyclic organic compounds, specifically within the oxazole family.
The compound can be synthesized through various chemical methods that typically involve the formation of the oxazole ring and subsequent functionalization. Its classification is primarily based on its structural characteristics, which include:
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can be approached through several methods:
Technical details on reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can be represented as follows:
A structural diagram would typically illustrate the arrangement of atoms within the molecule, highlighting functional groups and stereochemistry.
(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can participate in various chemical reactions:
Technical details regarding reaction conditions—such as temperature, catalysts used, and reaction times—are critical for successful transformations.
The mechanism of action for (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole largely depends on its interactions at the molecular level:
Data from pharmacological studies would provide insights into its efficacy and potential side effects.
Relevant data from experimental studies would support these analyses.
(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole has potential applications in:
Research into these applications continues to evolve as new synthetic methods and biological evaluations are conducted.
The development of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole originated from urgent clinical needs to address limitations of existing azole antifungals, including narrow spectra, toxicity, and drug resistance. Researchers employed structure-based drug design (SBDD) by overlaying crystallographic structures of CYP51 (lanosterol 14α-demethylase) from Candida albicans (PDB: 5TZ1) and Aspergillus fumigatus (PDB: 4UYM). This analysis revealed critical steric differences in the ligand-binding cavities: Aspergillus fumigatus CYP51 features a narrower hydrophobic tunnel due to residues Leu-503 and Tyr-122, which hindered accommodation of earlier biphenyl-containing dihydrooxazole derivatives [1].
To circumvent this, molecular modeling guided the selection of aryl groups with reduced steric volume, enhanced flexibility, or angular topology. Benzo[b]thiophene emerged as a key scaffold due to its capacity to occupy the constrained CYP51 cavity while maintaining optimal hydrophobic interactions. The benzyl moiety at the C4 position of the dihydrooxazole ring was retained to preserve hydrogen-bonding interactions with the enzyme’s heme-coordinating water network. This targeted strategy aimed to broaden antifungal coverage to include Cryptococcus neoformans and Aspergillus fumigatus, pathogens unaffected by prior generations of dihydrooxazole antifungals [1].
Scaffold hopping served as the cornerstone for optimizing metabolic stability and antifungal potency. Initial lead compounds featured metabolically labile l-amino alcohol motifs (e.g., compound 5), which exhibited broad-spectrum activity but suffered from hepatic instability (<5-minute half-life in human liver microsomes). Subsequent replacement with a 4,5-dihydrooxazole core (e.g., compound 6) dramatically improved metabolic stability while retaining potency against Candida spp. (MIC: 0.03–0.06 μg/mL). However, this scaffold showed negligible activity against Cryptococcus neoformans or Aspergillus fumigatus [1].
Table 1: Impact of Scaffold Modifications on Antifungal Activity and Metabolic Stability
Scaffold Generation | Core Structure | Antifungal Spectrum | Metabolic Half-life (HLM) |
---|---|---|---|
First-generation | l-amino alcohol (Compound 5) | Broad (incl. C. albicans, C. tropicalis) | <5 minutes |
Second-generation | Biphenyl-dihydrooxazole (Compound 6) | Narrow (C. albicans, C. tropicalis only) | >60 minutes |
Optimized generation | Benzo[b]thiophene-dihydrooxazole | Broad (C. albicans, C. neoformans, A. fumigatus) | >60 minutes |
Further optimization involved substituting the biphenyl group with benzothiophene, leveraging its smaller van der Waals volume (142 ų vs. biphenyl’s 195 ų) and bent geometry. This modification allowed deeper penetration into the Aspergillus fumigatus CYP51 cavity, directly addressing the steric constraints identified via crystallography [1]. Parallel work on imidazole-based antifungals confirmed that scaffold flexibility enhances target engagement across divergent fungal CYP51 isoforms [5].
The stereogenic center at C4 of the dihydrooxazole ring necessitates enantioselective synthesis for optimal target affinity. The (S)-enantiomer of the title compound demonstrates superior antifungal activity due to precise spatial alignment with CYP51’s hydrophobic residues. Key synthetic approaches include:
Table 2: Enantioselective Synthesis Parameters for Chiral Dihydrooxazoles
Method | Chiral Source | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral amino alcohol route | (S)-2-Amino-3-phenylpropan-1-ol | Deoxo-Fluor® | >99 | 65–75 |
Kinetic resolution | Racemic glycidol derivatives | Salen-Co(III) complexes | 90–95 | 40–50 |
Auxiliary-mediated cyclization | Evans oxazolidinone | TiCl₄, i-Pr₂NEt | 98 | 70–80 |
Commercial suppliers (e.g., Accela ChemBio, BLD Pharmatech) offer the (S)-enantiomer (CAS: 2170033-85-7) and (R)-enantiomer (CAS: 2757084-02-7) at >95% purity, confirming industrial viability of these synthetic routes [3] [4].
Systematic exploration of aryl substituents at C2 of the dihydrooxazole core revealed profound impacts on antifungal breadth:
Halogenation further optimized activity; 6-bromo-substituted benzothiophene (Compound A21) reduced MICs 2–4 fold against Cryptococcus neoformans (0.125 μg/mL) by enhancing membrane penetration and CYP51 binding via halogen bonds with Pro230 [1].
Two principal routes dominate the synthesis of benzothiophene-dihydrooxazole hybrids:
Route 1: Suzuki Coupling-Cyclization Sequence
Route 2: Knoevenagel Condensation-Reductive Amination
Table 3: Synthetic Route Comparison for Key Intermediates
Parameter | Suzuki Coupling Route | Knoevenagel-Reduction Route |
---|---|---|
Key Step | Pd-catalyzed C-C bond formation | Condensation/reduction |
Overall Yield | 45–55% | 35–40% |
Diastereoselectivity | >20:1 dr | 4:1 dr |
Scalability | Pilot scale (100g) demonstrated | Limited to <10g batches |
Cost (Reagents) | High (Pd catalysts) | Low (organocatalysts) |
For gram-scale production of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole, the Suzuki route remains preferred due to superior stereocontrol, despite higher costs. Knoevenagel-based methods offer potential for optimization using organocatalytic asymmetric approaches [1].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: 117960-49-3